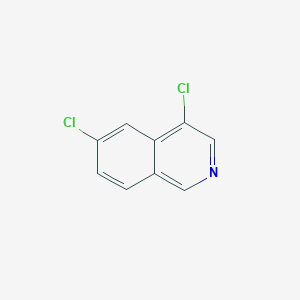
4,6-Dichloroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloroisoquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H5Cl2N It is a derivative of isoquinoline, where two chlorine atoms are substituted at the 4th and 6th positions of the isoquinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloroisoquinoline typically involves the chlorination of isoquinoline derivatives. One common method is the reaction of isoquinoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4th and 6th positions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of any impurities.
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Dichloroisoquinoline undergoes various chemical reactions, including nucleophilic substitution, reduction, and coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of chlorine atoms with nucleophiles such as amines or thiols. Common reagents include sodium amide and potassium thiolate.
Reduction: The reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are used to introduce various substituents onto the isoquinoline ring.
Major Products: The major products formed from these reactions include substituted isoquinolines, which can be further functionalized for specific applications in drug development and material science.
Aplicaciones Científicas De Investigación
4,6-Dichloroisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds
Biology: Derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. These properties make it a candidate for the development of new pharmaceuticals.
Medicine: The compound is being investigated for its potential use in anticancer and antiviral therapies. Its ability to interact with biological targets makes it a promising lead compound in drug discovery.
Industry: In material science, this compound is used in the synthesis of polymers and advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4,6-Dichloroisoquinoline involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its efficacy. Pathways involved in its action include signal transduction and metabolic pathways, which are crucial for cellular functions.
Comparación Con Compuestos Similares
- 4,6-Dichloropyrimidine
- 2,6-Dichloropyrazine
- 3,6-Dichloropyridazine
Comparison: 4,6-Dichloroisoquinoline is unique due to its isoquinoline core, which imparts distinct electronic and steric properties compared to other dichloro-substituted heterocycles. While 4,6-Dichloropyrimidine and 2,6-Dichloropyrazine are also used in medicinal chemistry, their reactivity and biological activity differ due to variations in ring structure and substitution patterns. The isoquinoline ring in this compound provides a more rigid and planar structure, which can influence its binding affinity and specificity towards biological targets.
Propiedades
Fórmula molecular |
C9H5Cl2N |
|---|---|
Peso molecular |
198.05 g/mol |
Nombre IUPAC |
4,6-dichloroisoquinoline |
InChI |
InChI=1S/C9H5Cl2N/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-5H |
Clave InChI |
WCLGVCLVYAHFJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CN=CC(=C2C=C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


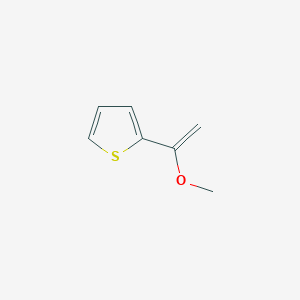

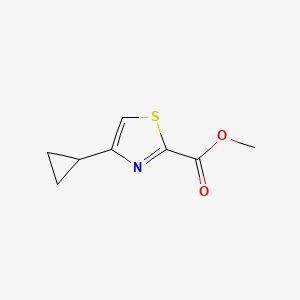
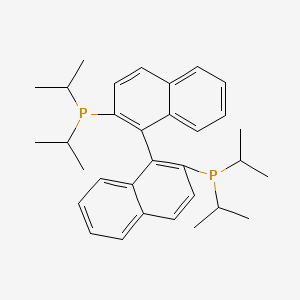
![5'-Chloro-2'-oxospiro[cyclopropane-1,3'-indoline]-7'-carboxylic Acid](/img/structure/B13664041.png)
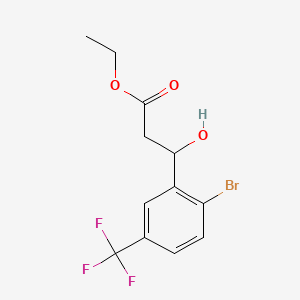
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13664045.png)
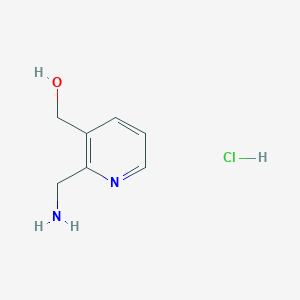
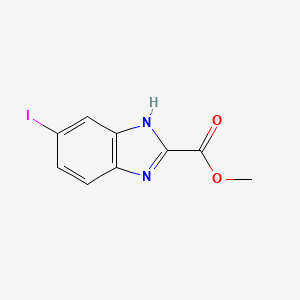
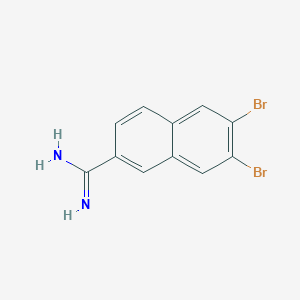
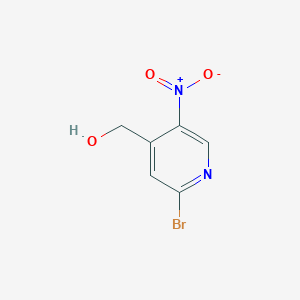
![4-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13664086.png)
![2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13664097.png)
![6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13664100.png)
